REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[N:4]1([C:10](SC)=[C:11]([C:14]#[N:15])[C:12]#[N:13])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1>CO>[NH2:13][C:12]1[NH:3][N:2]=[C:10]([N:4]2[CH2:9][CH2:8][O:7][CH2:6][CH2:5]2)[C:11]=1[C:14]#[N:15] |f:0.1|
|
Name
|
|
Quantity
|
2.78 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
9
|
Quantity
|
46.8 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=C(C#N)C#N)SC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISSOLUTION
|
Details
|
dissolving
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
recrystallised from ≈70 ml of boiling ethanol
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1)N1CCOCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |